molecular formula C5H10ClNO3S B074487 3-[(2-Chloroethyl)sulfonyl]propanamide CAS No. 1562-40-9

3-[(2-Chloroethyl)sulfonyl]propanamide

Cat. No.: B074487
CAS No.: 1562-40-9
M. Wt: 199.66 g/mol
InChI Key: XWTOTNHGSMIASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Chloroethyl)sulfonyl]propanamide is an organic compound with the molecular formula C5H10ClNO3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloroethyl group attached to a sulfonyl moiety, which is further connected to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloroethyl)sulfonyl]propanamide typically involves the reaction of 3-mercaptopropanoic acid with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then converted to the final amide product by reaction with ammonia or an amine.

  • Step 1: Formation of Sulfonate Ester

      Reactants: 3-mercaptopropanoic acid, 2-chloroethanol

      Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol)

      :

      Reaction: HS-CH2-CH2-COOH+Cl-CH2-CH2-OHHO-CH2-CH2-SO2-CH2-CH2-COOH\text{HS-CH}_2\text{-CH}_2\text{-COOH} + \text{Cl-CH}_2\text{-CH}_2\text{-OH} \rightarrow \text{HO-CH}_2\text{-CH}_2\text{-SO}_2\text{-CH}_2\text{-CH}_2\text{-COOH} HS-CH2​-CH2​-COOH+Cl-CH2​-CH2​-OH→HO-CH2​-CH2​-SO2​-CH2​-CH2​-COOH

  • Step 2: Formation of Amide

      Reactants: Sulfonate ester, ammonia or amine

      Conditions: Solvent (e.g., water or ethanol), mild heating

      :

      Reaction: HO-CH2-CH2-SO2-CH2-CH2-COOH+NH3This compound\text{HO-CH}_2\text{-CH}_2\text{-SO}_2\text{-CH}_2\text{-CH}_2\text{-COOH} + \text{NH}_3 \rightarrow \text{this compound} HO-CH2​-CH2​-SO2​-CH2​-CH2​-COOH+NH3​→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction Reactions: The amide group can be reduced to form amines under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium thiolate, primary or secondary amines.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, borane.

Major Products Formed

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, 3-[(2-Chloroethyl)sulfonyl]propanamide is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various functionalized compounds.

Biology

In biological research, this compound is utilized in the study of enzyme inhibition and protein modification. Its reactive sulfonyl group can form covalent bonds with nucleophilic sites on proteins, making it a valuable tool for probing protein function and structure.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to modify proteins can be harnessed to design inhibitors for specific enzymes or receptors, offering therapeutic potential for various diseases.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[(2-Chloroethyl)sulfonyl]propanamide involves the formation of covalent bonds with nucleophilic sites on target molecules. The chloroethyl group undergoes nucleophilic substitution, leading to the attachment of the sulfonyl group to the target. This modification can alter the function or activity of the target molecule, making it useful for studying biochemical pathways and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Bromoethyl)sulfonyl]propanamide
  • 3-[(2-Iodoethyl)sulfonyl]propanamide
  • 3-[(2-Hydroxyethyl)sulfonyl]propanamide

Uniqueness

3-[(2-Chloroethyl)sulfonyl]propanamide is unique due to its specific reactivity and the presence of the chloroethyl group. Compared to its bromo and iodo analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. The hydroxyethyl analog, while less reactive, is more hydrophilic and may be preferred in aqueous environments.

Properties

IUPAC Name

3-(2-chloroethylsulfonyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO3S/c6-2-4-11(9,10)3-1-5(7)8/h1-4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTOTNHGSMIASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CCCl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397337
Record name 3-[(2-chloroethyl)sulfonyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1562-40-9
Record name 3-[(2-chloroethyl)sulfonyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide,3-[(2-chloroethyl)sulfonyl]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.